molecular formula C16H12F2N4O2 B2830319 1-(2,6-difluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea CAS No. 899952-53-5

1-(2,6-difluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea

Cat. No.: B2830319
CAS No.: 899952-53-5
M. Wt: 330.295
InChI Key: FJUCYMRWNMJNIU-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a difluorophenyl group and a phthalazinone moiety linked through a urea bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea typically involves the following steps:

    Formation of the Phthalazinone Intermediate: The phthalazinone moiety can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,6-difluorobenzene and an appropriate nucleophile.

    Coupling Reaction: The final step involves coupling the phthalazinone intermediate with the difluorophenyl derivative using a urea-forming reagent such as phosgene or carbonyldiimidazole under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,6-difluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors to modulate cellular signaling pathways.

    Pathways: Interference with cellular pathways to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-difluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea
  • 1-(2,6-dichlorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea
  • 1-(2,6-difluorophenyl)-3-[(4-oxo-3,4-dihydroquinazolin-1-yl)methyl]urea

Uniqueness

1-(2,6-difluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea is unique due to its specific substitution pattern and the presence of both difluorophenyl and phthalazinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O2/c17-11-6-3-7-12(18)14(11)20-16(24)19-8-13-9-4-1-2-5-10(9)15(23)22-21-13/h1-7H,8H2,(H,22,23)(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUCYMRWNMJNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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